Nuzhendic acid
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Overview
Description
Nuzhendic acid is a complex organic compound with a unique hexacyclic structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nuzhendic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of the ethyl and methyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Nuzhendic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Nuzhendic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Nuzhendic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R,5R,6R,7R,8R,13R,16S,17R)-11-ethyl-6-methyl-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-diol: Similar structure but with one less hydroxyl group.
(1R,2R,4R,5R,6R,7R,8R,13R,16S,17R)-11-ethyl-6-methyl-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-tetraol: Similar structure but with one additional hydroxyl group.
Uniqueness
The uniqueness of Nuzhendic acid lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R,4R,5R,6R,7R,8R,13R,16S,17R)-11-ethyl-6-methyl-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-3-22-9-11-4-5-17(24)21-13(11)6-14(18(21)22)20-8-12(10(2)19(20)25)15(23)7-16(20)21/h10-19,23-25H,3-9H2,1-2H3/t10-,11+,12-,13-,14?,15-,16-,17+,18?,19-,20+,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSGCOSWRPIMOU-YNHKCBJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C56C4CC(C(C5)C(C6O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2CC[C@@H]([C@@]34[C@@H]2CC(C31)[C@]56[C@H]4C[C@H]([C@H](C5)[C@H]([C@H]6O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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